molecular formula C7H4FO2- B1226621 4-Fluorobenzoate CAS No. 2365-27-7

4-Fluorobenzoate

Cat. No.: B1226621
CAS No.: 2365-27-7
M. Wt: 139.1 g/mol
InChI Key: BBYDXOIZLAWGSL-UHFFFAOYSA-M
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Description

4-Fluorobenzoate is an organic compound with the chemical formula C(_7)H(_4)FO(_2). It is a derivative of benzoic acid, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzoate can be synthesized through several methods. One common method involves the Schiemann reaction, where 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluoride ion. The reaction conditions typically involve protecting the 4-aminobenzoic acid as the ethyl ester, followed by diazotization and fluoride introduction. Hydrolysis of the ester then converts it back to the free acid .

Industrial Production Methods: In industrial settings, this compound is often produced via the aerobic biotransformation of 4-fluorocinnamic acid. This method involves the use of specific bacterial strains that can convert 4-fluorocinnamic acid into this compound under aerobic conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzoic acid.

    Reduction: Reduction reactions can convert it into 4-fluorobenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH(^-)) or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

4-Fluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

4-Fluorobenzoate can be compared with other fluorobenzoic acids, such as:

    2-Fluorobenzoic acid: The fluorine atom is positioned ortho to the carboxyl group.

    3-Fluorobenzoic acid: The fluorine atom is positioned meta to the carboxyl group.

Uniqueness: this compound is unique due to its para positioning of the fluorine atom, which influences its reactivity and interaction with enzymes differently compared to its ortho and meta counterparts .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYDXOIZLAWGSL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-27-7
Record name 4-Fluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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